molecular formula C14H17ClF4N2O2 B2749704 2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396806-86-2

2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2749704
CAS RN: 1396806-86-2
M. Wt: 356.75
InChI Key: ARKIYNBJSZVDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17ClF4N2O2 and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiochemical Applications

The synthesis of compounds closely related to "2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride" often involves complex chemical reactions aimed at creating specific pharmacological agents or radioligands. For example, the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, showcases the sophisticated techniques used to create compounds with high specificity and activity for research and diagnostic purposes (Haka & Kilbourn, 1990).

Neuroprotective Activities

Compounds featuring the fluorophenoxy and piperazinyl ethanone structures have been investigated for their neuroprotective effects. Notably, edaravone derivatives containing a benzylpiperazine moiety were designed and synthesized, with some showing significant protective effects on cell viability against oxidative damage and potential for treating cerebral ischemic stroke (Gao et al., 2022).

Antibacterial Agents

The synthesis and pharmacological evaluation of new fluorine-containing compounds have demonstrated potential antibacterial activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, highlighting their versatility in addressing various medical challenges (Yurttaş et al., 2014).

Antipsychotic Properties

Research into 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones has revealed considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic drugs. These compounds have been evaluated for their pharmacological efficacy, with some showing promising results without inducing catalepsy, a common side effect of traditional antipsychotics (Bhosale et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2.ClH/c15-11-3-1-2-4-12(11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKIYNBJSZVDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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